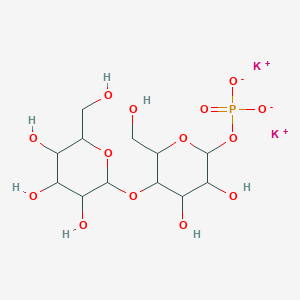
N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide, also known as N-acetyl-D-mannosamine, is a derivative of mannose. It is a monosaccharide derivative that plays a significant role in various biological processes. This compound is often used in biochemical research and has applications in the medical and industrial fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide typically involves the acetylation of D-mannosamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of acetic anhydride and a base such as pyridine to facilitate the acetylation reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include acids, alcohols, and substituted derivatives, which have various applications in biochemical research and industrial processes .
Aplicaciones Científicas De Investigación
N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is involved in glycosylation processes and is used to study carbohydrate metabolism.
Medicine: It has potential therapeutic applications in the treatment of conditions such as osteoarthritis and rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide involves its role as a precursor in the biosynthesis of sialic acids. It is metabolized by enzymes such as GNE and GlcNAc 2-epimerase to form N-acetylneuraminic acid, which is a crucial component of glycoproteins and glycolipids. These molecules play essential roles in cell signaling, adhesion, and immune response .
Comparación Con Compuestos Similares
Similar Compounds
N-acetyl-D-glucosamine: Another monosaccharide derivative with similar applications in biochemical research.
N-acetyl-D-galactosamine: Used in the study of glycosylation and carbohydrate metabolism.
N-acetyl-D-mannosamine: A closely related compound with similar properties and applications.
Uniqueness
N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide is unique due to its specific role in the biosynthesis of sialic acids and its involvement in various biological processes. Its distinct structure and reactivity make it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H15NO6 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-7(5(13)2-10)8(15)6(14)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12) |
Clave InChI |
COOPVYPQMRXUHU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C(C=O)O)C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)



![3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide](/img/structure/B14771750.png)
![ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14771755.png)
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-1-(hydroxymethyl)-2-oxoethyl]-](/img/structure/B14771761.png)

![Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14771781.png)

